(R)-Propranolol-d7

Description

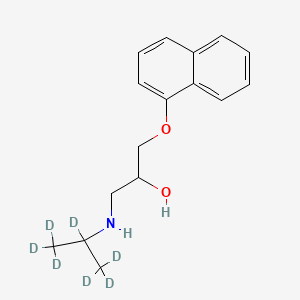

Structure

3D Structure

Properties

IUPAC Name |

1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-naphthalen-1-yloxypropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c1-12(2)17-10-14(18)11-19-16-9-5-7-13-6-3-4-8-15(13)16/h3-9,12,14,17-18H,10-11H2,1-2H3/i1D3,2D3,12D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQHHHDLHHXJYJD-QLWPOVNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC2=CC=CC=C21)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=CC2=CC=CC=C21)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662177 | |

| Record name | 1-[(Naphthalen-1-yl)oxy]-3-{[(~2~H_7_)propan-2-yl]amino}propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98897-23-5 | |

| Record name | 1-[(Naphthalen-1-yl)oxy]-3-{[(~2~H_7_)propan-2-yl]amino}propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-naphthalen-1-yloxypropan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-Propranolol-d7: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of (R)-Propranolol-d7, a deuterated analog of (R)-propranolol, an antagonist of beta-adrenergic receptors. This document outlines its chemical properties, analytical specifications, and the methodologies used for its characterization. It is intended to serve as a valuable resource for professionals in research and drug development who utilize this compound as an internal standard or in metabolic studies.

Physicochemical Properties and Specifications

This compound is a stable, isotopically labeled form of (R)-propranolol. The deuterium labeling provides a distinct mass signature, making it an ideal internal standard for quantitative analysis of propranolol in biological matrices by mass spectrometry.[1]

| Property | Specification |

| Chemical Name | (2R)-1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-(naphthalen-1-yloxy)propan-2-ol hydrochloride |

| Molecular Formula | C₁₆H₁₅D₇ClNO₂ |

| Molecular Weight | 302.85 g/mol |

| CAS Number | 1346617-25-1 |

| Appearance | White to off-white solid |

| Purity (by HPLC) | ≥98% |

| Isotopic Enrichment | ≥99% Deuterated Forms (d₁-d₇) |

| Enantiomeric Purity | ≥99% (R)-enantiomer |

Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity

This method is designed to separate and quantify the (R) and (S) enantiomers of propranolol, ensuring the enantiomeric purity of this compound.

-

Instrumentation : A standard HPLC system equipped with a UV detector is used.

-

Column : A chiral stationary phase column, such as a Chiralcel OD-H (250 x 4.6 mm, 5 µm) or a Chirex 3022 column, is employed for enantiomeric separation.[2][3]

-

Mobile Phase : A typical mobile phase consists of a mixture of hexane and ethanol, for instance, in a 75:25 (v/v) ratio.[2] For different columns, a mobile phase of hexane-dichloromethane-ethanol-trifluoroacetic acid (55:40:5:0.25, v/v/v/v) may be used.[3]

-

Flow Rate : An isocratic flow rate of 0.7 mL/min is maintained.[2]

-

Detection : UV detection is performed at a wavelength of 280 nm or 290 nm.

-

Sample Preparation : A standard solution of this compound is prepared in the mobile phase at a concentration of approximately 0.5 mg/mL.

-

Analysis : The sample is injected into the HPLC system, and the peak areas for the (R) and (S) enantiomers are recorded. The enantiomeric purity is calculated by dividing the peak area of the (R)-enantiomer by the total peak area of both enantiomers.

Quantitative Nuclear Magnetic Resonance (qNMR) for Isotopic Enrichment

Deuterium NMR (²H-NMR) is a powerful technique for determining the isotopic enrichment of highly deuterated compounds.[4]

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Solvent : A non-deuterated solvent such as dimethyl sulfoxide (DMSO) or water is used.[4]

-

Internal Standard : A certified reference material with a known concentration can be used for absolute quantification, though for isotopic enrichment, comparison of integrated signals is often sufficient.

-

Sample Preparation : An accurately weighed sample of this compound is dissolved in the chosen non-deuterated solvent.

-

Acquisition : A quantitative ²H-NMR spectrum is acquired with appropriate relaxation delays (D1) to ensure full relaxation of the deuterium nuclei for accurate integration.

-

Analysis : The integral of the deuterium signals is compared to the integral of any residual proton signals at the corresponding positions in a ¹H-NMR spectrum of a non-deuterated standard. The isotopic enrichment is calculated based on the relative signal intensities.

Mass Spectrometry (MS) for Purity and Identity

Mass spectrometry is used to confirm the molecular weight and assess the purity of this compound. Techniques like supercritical fluid chromatography-tandem mass spectrometry (SFC-MS/MS) can be employed for rapid and sensitive analysis.[5]

-

Instrumentation : A mass spectrometer, such as a triple quadrupole or time-of-flight (TOF) instrument, coupled to a suitable chromatographic inlet (e.g., LC or SFC).

-

Ionization : Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) in positive ion mode is typically used.[5]

-

Chromatography (if applicable) : For SFC-MS/MS, a chiral column can be used to simultaneously assess enantiomeric and chemical purity. The mobile phase would typically consist of supercritical CO₂ with a modifier such as methanol.

-

Mass Analysis : Full scan mass spectra are acquired to confirm the molecular ion peak corresponding to the deuterated compound. Product ion scans (MS/MS) can be used to confirm the structure by fragmentation analysis.

-

Sample Preparation : The sample is dissolved in a suitable solvent, such as methanol or acetonitrile, at a low concentration (e.g., 1 µg/mL).

-

Analysis : The mass spectrum is analyzed for the presence of the expected molecular ion and the absence of significant impurities. The isotopic distribution pattern can also provide information about the extent of deuteration.

Signaling Pathway and Mechanism of Action

Propranolol is a non-selective beta-adrenergic receptor antagonist, meaning it blocks both β1 and β2 adrenergic receptors.[6] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by endogenous catecholamines like epinephrine and norepinephrine, stimulate adenylyl cyclase to produce cyclic AMP (cAMP). The subsequent activation of protein kinase A (PKA) leads to various physiological responses. By blocking these receptors, propranolol inhibits this signaling cascade.

Caption: Propranolol's mechanism of action.

Experimental Workflow for Quality Control

The following diagram illustrates a typical workflow for the quality control analysis of a batch of this compound.

Caption: Quality control workflow for this compound.

References

- 1. caymanchem.com [caymanchem.com]

- 2. tandfonline.com [tandfonline.com]

- 3. abis-files.gazi.edu.tr [abis-files.gazi.edu.tr]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Supercritical fluid chromatography-tandem mass spectrometry for the enantioselective determination of propranolol and pindolol in mouse blood by serial sampling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

(R)-Propranolol-d7: A Technical Safety and Signaling Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the material safety data for (R)-Propranolol-d7, contextualized within its mechanism of action as a β-adrenergic receptor antagonist. The information presented is intended to support safe laboratory handling and inform experimental design. While specific safety data for the deuterated (R)-enantiomer is limited, this guide synthesizes available data for racemic propranolol and its deuterated forms, which is considered a reliable surrogate for acute safety assessment.

Chemical and Physical Properties

This compound is a deuterated isotopologue of (R)-Propranolol. The deuteration is typically on the naphthalene ring system, which serves as a valuable internal standard in mass spectrometry-based analytical methods.

| Property | Value | Reference |

| Chemical Formula | C₁₆H₁₄D₇NO₂ | [] |

| Molecular Weight | 266.4 g/mol | [] |

| CAS Number | 344298-99-3 (for d7-racemate) | [2][3] |

| Appearance | Solid | [] |

| Solubility | DMF: 50 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml | [] |

| Storage Temperature | Room temperature for shipping; -20°C for long-term storage. | [] |

| Stability | ≥ 4 years when stored correctly. | [] |

Hazard Identification and Safety Precautions

This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[3] It may also cause reproductive harm and is toxic to aquatic life with long-lasting effects.[3]

GHS Hazard Statements

| Hazard Code | Statement | Source |

| H302 | Harmful if swallowed. | [2][3] |

| H312 | Harmful in contact with skin. | [3] |

| H332 | Harmful if inhaled. | [3] |

| H360-H362 | May damage fertility or the unborn child. May cause harm to breast-fed children. | [3] |

| H411 | Toxic to aquatic life with long lasting effects. | [3] |

Precautionary Measures

| Precautionary Code | Statement | Source |

| P201 | Obtain special instructions before use. | [3] |

| P260 | Do not breathe dust/fume/gas/mist/vapors/spray. | [4] |

| P263 | Avoid contact during pregnancy and while nursing. | [4] |

| P264 | Wash hands thoroughly after handling. | [4] |

| P270 | Do not eat, drink or smoke when using this product. | [5] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [2] |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [4] |

| P308 + P313 | IF exposed or concerned: Get medical advice/attention. | [4] |

| P501 | Dispose of contents/container in accordance with local/regional/national/international regulations. | [4] |

Toxicological Information

Propranolol is a non-selective β-adrenergic receptor antagonist.[] While the (S)-enantiomer is pharmacologically more potent, acute toxicity studies in aquatic organisms have shown similar responses to both enantiomers.[6] Chronic toxicity in vertebrates, however, indicates that (S)-propranolol is more toxic than (R)-propranolol.[6][7]

| Toxicity Metric | Value | Species | Source |

| LD50 Oral | 466 mg/kg | Rat | [8] |

| LD50 Oral | 320 mg/kg | Mouse | [8] |

| LDLO Oral | 64 mg/kg | Woman | [9] |

Potential Acute Health Effects:

-

Eyes: May cause eye irritation.[2]

-

Skin: Harmful if absorbed through the skin; may cause skin irritation.[2][3]

-

Inhalation: Harmful if inhaled; may cause respiratory tract irritation.[2][3]

Potential Chronic Health Effects: Repeated or prolonged exposure may cause damage to the central nervous system.[8]

First Aid Measures

| Exposure Route | First Aid Protocol | Source |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention. | [10] |

| Skin Contact | Wash off with soap and plenty of water. Consult a physician. | [2] |

| Inhalation | If breathed in, move person into fresh air. If not breathing, give artificial respiration. Consult a physician. | [2] |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. | [2] |

Experimental Protocols

Protocol for Assessing Acute Oral Toxicity (Adapted from OECD Guideline 423)

This protocol outlines a stepwise procedure with a limited number of animals to estimate the acute oral toxicity of a substance.

-

Animal Selection: Use a single sex of a standard rodent species (e.g., female rats).

-

Housing and Acclimatization: House animals in appropriate conditions with a 12-hour light/dark cycle and provide access to food and water ad libitum. Allow for an acclimatization period of at least 5 days.

-

Dose Preparation: Prepare a solution or suspension of this compound in a suitable vehicle (e.g., water, corn oil).

-

Dosing: Administer a single oral dose of the test substance to a group of three animals using a gavage needle. The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight.

-

Observation: Observe animals for signs of toxicity and mortality for at least 14 days. Pay close attention to changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.

-

Data Analysis: The LD50 is estimated based on the observed mortality at different dose levels.

Experimental Workflow for In Vitro Beta-Adrenergic Receptor Binding Assay

This workflow describes a competitive binding assay to determine the affinity of this compound for β-adrenergic receptors.

Caption: Workflow for a competitive radioligand binding assay.

Mechanism of Action and Signaling Pathways

Propranolol is a non-selective antagonist of β-adrenergic receptors (β-ARs), meaning it blocks both β1 and β2 subtypes.[][11] These receptors are G-protein coupled receptors (GPCRs) that, upon activation by catecholamines like epinephrine and norepinephrine, stimulate adenylyl cyclase to produce cyclic AMP (cAMP).[2][12] The subsequent activation of Protein Kinase A (PKA) leads to various physiological responses.[12] By blocking these receptors, propranolol inhibits the downstream signaling cascade.

Canonical β-Adrenergic Signaling Pathway

The following diagram illustrates the canonical signaling pathway initiated by β-adrenergic receptor activation, which is inhibited by this compound.

Caption: Canonical β-adrenergic receptor signaling pathway.

Logical Relationship of Propranolol's Action

The following diagram depicts the logical flow of how propranolol exerts its therapeutic and toxic effects.

Caption: Logical flow of propranolol's mechanism of action.

This guide is intended for informational purposes for a research audience and does not constitute a comprehensive safety data sheet. Always refer to the specific SDS provided by the manufacturer for complete and up-to-date safety information.

References

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. lgcstandards.com [lgcstandards.com]

- 5. Inhibition of (-)-propranolol hydrochloride by its enantiomer in white mice--a placebo-controlled randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Enantiospecific toxicity of the beta-blocker propranolol to Daphnia magna and Pimephales promelas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Propranolol - Wikipedia [en.wikipedia.org]

- 12. Molecular Mechanisms Underlying β-Adrenergic Receptor-Mediated Cross-Talk between Sympathetic Neurons and Immune Cells - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Synthesis and Characterization of (R)-Propranolol-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (R)-Propranolol-d7, an isotopically labeled version of the widely used beta-blocker, (R)-Propranolol. This document details the synthetic pathways, experimental protocols, and analytical data necessary for its preparation and quality control. This compound is a critical internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices.

Physicochemical Properties and Characterization Data

This compound is the deuterated form of (R)-Propranolol where seven hydrogen atoms on the naphthalene ring have been replaced by deuterium. This isotopic labeling minimally affects the compound's chemical properties while significantly altering its mass, making it an ideal internal standard for mass spectrometry-based assays.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (2R)-1-(isopropylamino)-3-(naphthalen-1-yloxy-2,3,4,5,6,7,8-d7)propan-2-ol | [1] |

| CAS Number | 1346617-25-1 | [2] |

| Molecular Formula | C₁₆H₁₄D₇NO₂ | [1] |

| Molecular Weight | 266.4 g/mol | [1] |

| Appearance | Solid | [1] |

| Purity | ≥99% deuterated forms (d₁-d₇) | [1] |

Table 2: Analytical Characterization Data of this compound

| Analysis | Observed Data |

| Mass Spectrometry (ESI-MS) | m/z 267.2 [M+H]⁺ |

| ¹H NMR (DMSO-d₆) | Spectral data consistent with the structure, showing the absence of signals in the aromatic region corresponding to the deuterated positions. |

| ¹³C NMR (DMSO-d₆) | Spectral data consistent with the structure. |

| Chiral Purity (HPLC) | >98% ee |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process involving the preparation of the chiral intermediate, (R)-glycidyl 1-naphthyl ether, followed by deuteration of the naphthalene ring and subsequent reaction with isopropylamine.

Synthetic Pathway

The overall synthetic pathway is depicted below. The key steps involve the synthesis of the racemic glycidyl ether, its chiral resolution, deuteration, and finally, the introduction of the isopropylamine side chain.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Step 1: Synthesis of Racemic Glycidyl 1-Naphthyl Ether

This synthesis is based on the Williamson ether synthesis.

-

Materials: 1-Naphthol, epichlorohydrin, sodium hydroxide (NaOH), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

-

Procedure:

-

Dissolve 1-naphthol in a suitable organic solvent (e.g., toluene).

-

Add an aqueous solution of NaOH and the phase-transfer catalyst.

-

Add epichlorohydrin dropwise to the mixture at room temperature.

-

Stir the reaction mixture vigorously for several hours until the reaction is complete (monitored by TLC).

-

Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to obtain the crude racemic glycidyl 1-naphthyl ether. The product can be purified by column chromatography.

-

Step 2: Chiral Resolution of Glycidyl 1-Naphthyl Ether

The racemic mixture is resolved to obtain the desired (R)-enantiomer.

-

Method: Preparative chiral High-Performance Liquid Chromatography (HPLC) is a common method for enantiomeric separation.[3]

-

Column: A chiral stationary phase, such as a polysaccharide-based column (e.g., Amylose or Cellulose derivatives), is used.[3]

-

Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of an amine modifier (e.g., diethylamine) is typically used.[3] The exact ratio is optimized to achieve baseline separation of the enantiomers.

-

Procedure:

-

Dissolve the racemic glycidyl 1-naphthyl ether in the mobile phase.

-

Inject the solution onto the preparative chiral HPLC system.

-

Collect the fraction corresponding to the (R)-enantiomer.

-

Evaporate the solvent to obtain the enantiomerically pure (R)-glycidyl 1-naphthyl ether. The enantiomeric excess (ee) should be determined by analytical chiral HPLC.

-

Step 3: Deuteration of (R)-Glycidyl 1-Naphthyl Ether

Acid-catalyzed hydrogen-deuterium exchange is employed to introduce deuterium onto the naphthalene ring.

-

Materials: (R)-Glycidyl 1-naphthyl ether, deuterated sulfuric acid (D₂SO₄), and deuterium oxide (D₂O).

-

Procedure:

-

Dissolve (R)-glycidyl 1-naphthyl ether in D₂O.

-

Carefully add a catalytic amount of D₂SO₄.

-

Heat the mixture under reflux for an extended period (e.g., 24-48 hours) to facilitate the H-D exchange. The progress of deuteration can be monitored by ¹H NMR by observing the disappearance of the aromatic proton signals.

-

After cooling, neutralize the reaction mixture with a suitable base (e.g., NaHCO₃).

-

Extract the deuterated product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield (R)-glycidyl 1-naphthyl-d7 ether.

-

Step 4: Synthesis of this compound

The final step involves the ring-opening of the deuterated epoxide with isopropylamine.

-

Materials: (R)-Glycidyl 1-naphthyl-d7 ether, isopropylamine.

-

Procedure:

-

Dissolve (R)-glycidyl 1-naphthyl-d7 ether in a suitable solvent such as ethanol or isopropanol.

-

Add an excess of isopropylamine to the solution.

-

Heat the reaction mixture under reflux for several hours until the starting material is consumed (monitored by TLC).

-

Cool the reaction mixture and evaporate the solvent and excess isopropylamine under reduced pressure.

-

The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford the final product as a solid.

-

Characterization Workflow

A systematic workflow is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

Caption: Workflow for the characterization of this compound.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of this compound and to determine the extent of deuterium incorporation. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition. The mass spectrum of deuterated propranolol will show a molecular ion peak at m/z 267.2 for [M+H]⁺, corresponding to the incorporation of seven deuterium atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for confirming the chemical structure of the final compound. In the ¹H NMR spectrum of this compound, the signals corresponding to the protons on the naphthalene ring will be absent or significantly diminished, confirming successful deuteration. The remaining signals for the propanolamine side chain should be consistent with the structure of propranolol. ¹³C NMR will show the characteristic signals for the carbon skeleton.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is essential to verify the enantiomeric purity of the final product. Using the same chiral column and conditions as in the resolution step, a single peak corresponding to the (R)-enantiomer should be observed. The enantiomeric excess (ee) should be calculated to be greater than 98% to ensure the suitability of the material as a chiral internal standard.

Conclusion

This technical guide outlines a robust methodology for the synthesis and comprehensive characterization of this compound. The described synthetic route, involving chiral resolution and subsequent deuteration, provides a reliable means of producing this valuable analytical standard. The detailed characterization workflow ensures the final product's identity, purity, and isotopic enrichment, making it a dependable tool for researchers and professionals in drug development and pharmacokinetic studies.

References

Technical Guide: Chiral Purity and Enantiomeric Excess of (R)-Propranolol-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chiral purity and enantiomeric excess (e.e.) of (R)-Propranolol-d7, a deuterated isotopologue of the non-selective beta-blocker, propranolol. The stereochemical integrity of this compound is critical for its use as an internal standard in pharmacokinetic and metabolic studies, as well as for research into the stereospecific effects of propranolol. This document outlines typical purity specifications, detailed analytical methodologies for determining enantiomeric excess, and relevant biological pathways.

Data Presentation: Quantitative Specifications

The chiral purity and enantiomeric excess of this compound, particularly when supplied as a certified reference material, are expected to be high. While specific values are lot-dependent and should always be confirmed with the supplier's Certificate of Analysis (CoA), the following tables summarize typical and general specifications for this compound and its racemic counterpart.

Table 1: Typical Specifications for this compound

| Parameter | Typical Specification | Notes |

| Enantiomeric Excess (e.e.) | ≥98% | Represents the excess of the (R)-enantiomer over the (S)-enantiomer. |

| Chemical Purity | ≥98% | Determined by techniques such as HPLC or GC. |

| Deuterium Incorporation | ≥99% atom % D | Indicates the percentage of molecules containing the deuterium label. |

| Molecular Formula | C₁₆H₁₄D₇NO₂ | |

| CAS Number | 1346617-25-1 (for HCl salt) | Varies based on the specific salt form. |

Table 2: Specifications for Racemic (±)-Propranolol-d7

| Parameter | Specification | Notes |

| Enantiomeric Ratio (R:S) | Approximately 1:1 | As a racemic mixture, it contains nearly equal amounts of both enantiomers. |

| Chemical Purity | ≥98% | |

| Deuterium Incorporation | ≥99% deuterated forms (d₁-d₇)[1] | |

| CAS Number | 344298-99-3 | For the free base form. |

Experimental Protocols: Determination of Enantiomeric Excess

The enantiomeric excess of this compound is most commonly determined by chiral High-Performance Liquid Chromatography (HPLC). The following protocol is a composite of established methods for the enantioseparation of propranolol.

Protocol: Chiral HPLC Analysis

Objective: To separate and quantify the (R)- and (S)-enantiomers of Propranolol-d7 to determine the enantiomeric excess of an this compound sample.

1. Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector.

-

Chiral Stationary Phase (CSP) column. Commonly used columns include those based on amylose or cellulose derivatives (e.g., Chiralpak® series) or protein-based columns (e.g., α1-acid glycoprotein).

-

Solvents: HPLC-grade n-heptane, ethanol, methanol, dichloromethane, and additives like diethylamine or trifluoroacetic acid.

-

This compound sample.

-

(±)-Propranolol or (±)-Propranolol-d7 racemic standard for method development and system suitability.

2. Chromatographic Conditions (Example Method):

-

Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel), 250 x 4.6 mm, 5 µm.

-

Mobile Phase: A mixture of n-heptane, ethanol, and diethylamine in a ratio of 80:20:0.1 (v/v/v).[2]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection Wavelength: 290 nm.

-

Injection Volume: 10 µL.

3. Sample Preparation:

-

Standard Solution: Prepare a solution of the (±)-Propranolol-d7 racemic standard in methanol at a concentration of approximately 0.5 mg/mL.

-

Sample Solution: Accurately weigh and dissolve the this compound sample in methanol to achieve a similar concentration.

4. Analytical Procedure:

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject the racemic standard solution to verify the separation of the two enantiomers and determine their retention times. Typically, the (S)-enantiomer elutes before the (R)-enantiomer on this type of column.[2]

-

Perform replicate injections of the this compound sample solution.

-

Integrate the peak areas for both the (R)- and (S)-enantiomers in the chromatogram of the sample solution.

5. Calculation of Enantiomeric Excess (e.e.): The enantiomeric excess is calculated using the following formula:

e.e. (%) = ( [Area(R) - Area(S)] / [Area(R) + Area(S)] ) x 100

Where:

-

Area(R) is the peak area of the (R)-enantiomer.

-

Area(S) is the peak area of the (S)-enantiomer.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow for Chiral Purity Analysis

The following diagram illustrates the logical flow of the experimental protocol for determining the enantiomeric excess of this compound.

Signaling Pathway: Beta-Adrenergic Receptor Blockade by Propranolol

Propranolol is a non-selective antagonist of β₁ and β₂-adrenergic receptors. It exerts its therapeutic effects by blocking the action of catecholamines like norepinephrine and epinephrine at these receptors, thereby inhibiting the downstream signaling cascade. The diagram below outlines the canonical G-protein coupled signaling pathway that is inhibited by propranolol.

References

(R)-Propranolol-d7 CAS number and molecular weight

This technical guide provides essential information on (R)-Propranolol-d7, a deuterated isotopologue of the beta-blocker Propranolol. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds for a variety of applications, including pharmacokinetic studies and as internal standards in mass spectrometry-based analyses.

Core Compound Data

This compound is the R-enantiomer of Propranolol in which seven hydrogen atoms have been replaced by deuterium. This isotopic labeling provides a distinct mass signature that is invaluable for quantitative bioanalytical assays.

| Identifier | Value | Citations |

| Chemical Name | (R)-1-(isopropylamino)-3-(naphthalen-1-yloxy)propan-2-ol-d7 | |

| CAS Number | 1346617-25-1 | [1][2][3] |

| Molecular Formula | C₁₆H₁₄D₇NO₂ | [1][4] |

| Molecular Weight | 266.39 g/mol | [1][2][4][5][6][7] |

Note: The racemic mixture, (±)-Propranolol-d7, has CAS numbers 98897-23-5 and 344298-99-3.[2][4][5][6][8][9][10]

Experimental Protocols: A Logical Workflow for Use as an Internal Standard

The primary application of this compound is as an internal standard for the quantification of Propranolol in biological matrices. The following workflow outlines the typical experimental procedure for such an analysis using liquid chromatography-mass spectrometry (LC-MS).

This workflow begins with the preparation of the biological sample, where a known concentration of this compound is added. Following extraction and reconstitution, the sample is analyzed by LC-MS/MS. The distinct mass of the deuterated standard allows for its separate detection from the unlabeled analyte. Finally, the concentration of Propranolol is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

References

- 1. This compound HCl - CAS - 1346617-25-1 | Axios Research [axios-research.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. R-Propranolol - Daicel Pharma Standards [daicelpharmastandards.com]

- 5. labsolu.ca [labsolu.ca]

- 6. (±)-Propranolol-D7 (ring-D7) solution 100 μg/mL in methanol with 5% 1 M HCl, ampule of 1 mL, certified reference material, Cerilliant® | 344298-99-3 [sigmaaldrich.com]

- 7. Propranolol-(ring-D7) | C16H21NO2 | CID 49849705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. (±)-Propranolol-d7 (ring-d7) | LGC Standards [lgcstandards.com]

- 10. cdnisotopes.com [cdnisotopes.com]

Isotopic Enrichment of (R)-Propranolol-d7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies for the isotopic enrichment of (R)-Propranolol-d7, a deuterated internal standard crucial for pharmacokinetic and metabolic studies of the widely used beta-blocker, propranolol. This document outlines a viable synthetic pathway, details experimental protocols, and presents analytical methods for determining isotopic and enantiomeric purity.

Introduction

(R)-Propranolol is the less active enantiomer of the non-selective beta-adrenergic antagonist, propranolol.[1] Deuterium-labeled analogs, such as this compound, are essential internal standards for quantitative bioanalytical assays using mass spectrometry. The incorporation of seven deuterium atoms provides a distinct mass shift, enabling accurate quantification of the unlabeled drug and its metabolites in complex biological matrices. The synthesis of this compound with high isotopic and enantiomeric purity is critical for its use in regulated bioanalysis.

This guide focuses on a common and effective strategy for obtaining isotopically enriched this compound: the synthesis of racemic Propranolol-d7 followed by chiral separation to isolate the (R)-enantiomer.

Synthetic Pathway Overview

The synthesis of this compound can be achieved through a two-stage process:

-

Synthesis of Racemic Propranolol-d7: This involves the reaction of a deuterated precursor, 1-naphthol-d7, with epichlorohydrin to form an epoxide intermediate. This intermediate is then reacted with deuterated isopropylamine (isopropylamine-d7) to yield racemic Propranolol-d7.

-

Chiral Resolution: The resulting racemic mixture of (R)- and (S)-Propranolol-d7 is then separated using chiral high-performance liquid chromatography (HPLC) to isolate the desired (R)-enantiomer with high enantiomeric excess.

dot

Figure 1: Synthetic workflow for this compound.

Experimental Protocols

Synthesis of Racemic Propranolol-d7

This protocol is adapted from general methods for propranolol synthesis.[2][3]

Materials:

-

Epichlorohydrin

-

Potassium Carbonate (K₂CO₃), anhydrous

-

2-Butanone, anhydrous

-

Isopropylamine-d7

-

Methanol

-

Hexane

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Synthesis of Glycidyl-α-naphthyl-d7 ether:

-

To a stirred solution of 1-naphthol-d7 (1 equivalent) and anhydrous potassium carbonate (2.9 equivalents) in anhydrous 2-butanone, add epichlorohydrin (1 equivalent).

-

Reflux the mixture for approximately 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[2]

-

After completion, filter the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting residue by column chromatography on silica gel to obtain glycidyl-α-naphthyl-d7 ether.

-

-

Synthesis of Racemic Propranolol-d7:

-

Dissolve the purified glycidyl-α-naphthyl-d7 ether (1 equivalent) in methanol.

-

Add an excess of isopropylamine-d7 (typically 2-3 equivalents).

-

Stir the reaction mixture at reflux for 1-2 hours, monitoring by TLC.[2]

-

Upon completion, remove the solvent under reduced pressure to yield crude racemic Propranolol-d7.

-

The crude product can be purified by recrystallization from a suitable solvent such as hexane.[2]

-

Chiral Resolution of Racemic Propranolol-d7

The separation of (R)- and (S)-enantiomers of Propranolol-d7 can be achieved using chiral HPLC. The following protocol outlines a general method based on published procedures for the chiral separation of propranolol.[6][7][8]

Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral stationary phase column (e.g., β-Cyclodextrin[8] or α-Burke 2®[7]).

-

Mobile phase solvents (e.g., acetonitrile, ethanol, acetic acid, triethylamine, dichloromethane, methanol, ammonium acetate) of HPLC grade.

-

Racemic Propranolol-d7 standard.

-

(R)-Propranolol and (S)-Propranolol reference standards (for peak identification).

General Chromatographic Conditions (Example using a β-Cyclodextrin column): [8]

-

Column: β-Cyclodextrin based chiral stationary phase (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile, ethanol, acetic acid, and triethylamine (e.g., 960:40:4:3 v/v/v/v).[8]

-

Flow Rate: 1.0 mL/min.[8]

-

Detection: UV at 225 nm.[8]

-

Column Temperature: Ambient.

Procedure:

-

Prepare the mobile phase, filter, and degas it.

-

Dissolve the racemic Propranolol-d7 in a suitable solvent (e.g., methanol).

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject the sample solution onto the column.

-

Monitor the separation and identify the peaks corresponding to the (R)- and (S)-enantiomers by comparing their retention times with those of the respective reference standards.

-

Collect the fraction corresponding to the this compound enantiomer.

-

The collected fraction can be concentrated to yield the purified this compound.

Analytical Characterization

Isotopic Enrichment Analysis

The isotopic enrichment of this compound can be determined using high-resolution mass spectrometry (HR-MS).

-

Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable solvent.

-

Mass Spectrometric Analysis: Infuse the sample into a high-resolution mass spectrometer.

-

Data Analysis:

-

Acquire the full scan mass spectrum in the region of the molecular ion.

-

Determine the relative intensities of the isotopic peaks (M, M+1, M+2, etc.).

-

Calculate the percentage of the d7-labeled species relative to the sum of all isotopic species.

-

Enantiomeric Purity Analysis

The enantiomeric purity (enantiomeric excess, ee) of the isolated this compound is determined by chiral HPLC.

-

Sample Preparation: Prepare a solution of the purified this compound.

-

Chiral HPLC Analysis: Analyze the sample using the same chiral HPLC method developed for the resolution.

-

Data Analysis:

-

Integrate the peak areas for both the (R)- and (S)-enantiomers.

-

Calculate the enantiomeric excess using the formula: ee (%) = [ (Area of R-enantiomer - Area of S-enantiomer) / (Area of R-enantiomer + Area of S-enantiomer) ] x 100

-

Quantitative Data Summary

The following tables summarize typical data obtained from the analytical characterization of this compound.

Table 1: Isotopic Enrichment Data

| Isotopic Species | Relative Abundance (%) |

| d0-Propranolol | < 0.1 |

| d1-Propranolol | < 0.1 |

| d2-Propranolol | < 0.2 |

| d3-Propranolol | < 0.5 |

| d4-Propranolol | < 1.0 |

| d5-Propranolol | < 2.0 |

| d6-Propranolol | ~ 5.0 |

| d7-Propranolol | > 90.0 |

Note: The values presented are illustrative and the actual distribution will depend on the isotopic purity of the starting materials and the reaction conditions.

Table 2: Chiral HPLC Separation Parameters

| Parameter | Value | Reference |

| Chiral Stationary Phase | β-Cyclodextrin | [8] |

| Mobile Phase Composition | Acetonitrile:Ethanol:Acetic acid:Triethylamine (960:40:4:3) | [8] |

| Flow Rate | 1.0 mL/min | [8] |

| Detection Wavelength | 225 nm | [8] |

| Retention Time (S)-enantiomer | ~16.18 min | [8] |

| Retention Time (R)-enantiomer | ~18.50 min | [8] |

| Enantiomeric Excess (ee) | > 99% | Achievable with preparative chiral HPLC |

Logical Relationship Diagram

The following diagram illustrates the logical flow for the quality control of synthesized this compound.

dot

Figure 2: Quality control decision workflow.

Conclusion

The synthesis of this compound with high isotopic and enantiomeric purity is a critical process for the development of robust bioanalytical methods. The combination of a well-controlled synthesis of the deuterated racemic intermediate followed by an efficient chiral separation provides a reliable pathway to obtain this essential internal standard. The analytical methods outlined in this guide are fundamental for ensuring the quality and suitability of this compound for its intended use in pharmaceutical research and development.

References

- 1. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. 1-Naphthol-d7 | 124251-84-9 [chemicalbook.com]

- 5. 1-Naphthol-d7 CAS#: 124251-84-9 [m.chemicalbook.com]

- 6. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 7. scielo.br [scielo.br]

- 8. tpcj.org [tpcj.org]

- 9. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 10. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Physical and Chemical Stability of (R)-Propranolol-d7: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical stability of (R)-Propranolol-d7. Due to the limited availability of direct stability data for this specific isotopologue, this guide synthesizes information on the stability of propranolol, the principles of the deuterium kinetic isotope effect (KIE), and enantioselective metabolism to build a robust stability profile.

Introduction to this compound

Propranolol is a non-selective beta-adrenergic receptor antagonist widely used in the treatment of cardiovascular diseases. It is a chiral compound, with the (S)-enantiomer being responsible for the majority of the beta-blocking activity. (R)-Propranolol, while less active as a beta-blocker, exhibits other pharmacological effects. This compound is a deuterated version of the (R)-enantiomer, where seven hydrogen atoms on the naphthalene ring have been replaced with deuterium. This isotopic substitution is intended to alter the metabolic profile of the drug, potentially leading to improved pharmacokinetic properties. Understanding the physical and chemical stability of this deuterated compound is critical for its development, formulation, and storage.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₄D₇NO₂ | N/A |

| Molecular Weight | 266.4 g/mol | N/A |

| Appearance | Solid | N/A |

| Solubility | Soluble in Ethanol and Water (as Hydrochloride salt) | [1] |

| Melting Point | 191-192°C (Hydrochloride salt) | [1] |

Chemical Stability and Degradation Pathways

3.1. Impact of Deuteration on Stability: The Kinetic Isotope Effect (KIE)

The substitution of hydrogen with deuterium can significantly impact the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, reactions involving the cleavage of a C-D bond in the rate-determining step will proceed more slowly.

In the context of this compound, deuteration on the naphthalene ring is expected to enhance its metabolic stability. The major metabolic pathways of propranolol involve oxidation of the naphthalene ring, primarily catalyzed by cytochrome P450 enzymes. As these reactions involve the cleavage of C-H bonds on the ring, the presence of C-D bonds in this compound is anticipated to slow down this metabolic degradation, potentially leading to a longer half-life and altered pharmacokinetic profile.

3.2. Forced Degradation Studies on Propranolol

Forced degradation studies on propranolol have been conducted under various stress conditions, as recommended by the International Council for Harmonisation (ICH) guidelines. The following sections summarize the key findings.

3.2.1. Hydrolytic Degradation

Propranolol is susceptible to degradation in both acidic and alkaline conditions. Studies have shown that propranolol undergoes more significant degradation in alkaline media compared to acidic media.

3.2.2. Oxidative Degradation

Oxidative degradation of propranolol can be induced by treating it with hydrogen peroxide. The naphthalene ring and the secondary amine in the side chain are potential sites of oxidation. Key degradation pathways include hydroxylation of the naphthalene ring and cleavage of the ether bond.

3.2.3. Thermal Degradation

Propranolol is relatively stable to heat. However, prolonged exposure to high temperatures can lead to some degradation.

3.2.4. Photodegradation

Due to its naphthalene skeleton, propranolol is susceptible to photodegradation upon exposure to UV light. This can lead to the formation of several photoproducts. It is recommended that propranolol and its formulations be protected from light. Identified photodegradation products of propranolol include 1-naphthol, N-acetylpropranolol, and N-formylpropranolol.[2][3][4]

3.3. Summary of Propranolol Degradation Data

The following table summarizes the observed degradation of propranolol under different stress conditions from various studies. It is important to note that these studies were conducted on racemic propranolol hydrochloride, and the results should be considered as an estimate for this compound.

| Stress Condition | Reagents and Conditions | Observed Degradation (%) | Reference |

| Acid Hydrolysis | 0.1 M HCl | Significant degradation observed | [5] |

| Alkaline Hydrolysis | 0.1 M NaOH | More degradation than in acidic conditions | [5] |

| Oxidative | 3% H₂O₂ | Significant degradation observed | [6] |

| Thermal | 100°C for 7 days | Stable | [6] |

| Photolytic | UV light for 24 hours | Stable | [7] |

| Photolytic | UV/Persulfate | Followed pseudo-first-order kinetics | [8] |

| Thermal (with Persulfate) | 40-70°C | Followed pseudo-first-order kinetics | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the stability assessment of propranolol. These protocols can be adapted for the study of this compound.

4.1. Forced Degradation Study Protocol

A general protocol for conducting forced degradation studies on a drug substance like this compound is as follows:

-

Acid Hydrolysis: Dissolve the drug substance in 0.1 M HCl and reflux for a specified period (e.g., 2 hours at 60°C). Neutralize the solution before analysis.[6]

-

Alkaline Hydrolysis: Dissolve the drug substance in 0.1 M NaOH and reflux for a specified period (e.g., 3 hours at 60°C). Neutralize the solution before analysis.[6]

-

Oxidative Degradation: Dissolve the drug substance in a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature for a specified period (e.g., 7 days).[6]

-

Thermal Degradation: Expose the solid drug substance to a high temperature (e.g., 100°C) in a hot air oven for a specified period (e.g., 7 days).[6]

-

Photostability Testing: Expose the drug substance to a combination of visible and UV light in a photostability chamber. The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter, respectively, as per ICH Q1B guidelines.[10] A dark control sample should be stored under the same conditions to exclude the effect of temperature.

4.2. Stability-Indicating HPLC Method

A stability-indicating analytical method is crucial for separating the parent drug from its degradation products. A typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for propranolol analysis is described below. This method would require validation for the specific analysis of this compound and its potential degradation products.

-

Chromatographic System: A standard HPLC system with a UV detector.

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of a buffer (e.g., ammonium phosphate buffer pH 3) and an organic solvent (e.g., acetonitrile) in a suitable ratio.[6]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: Propranolol can be detected at approximately 290 nm.

-

Injection Volume: 20 µL.

-

Column Temperature: 25°C.

Visualizations

5.1. Propranolol Metabolic Pathway

The following diagram illustrates the major metabolic pathways of propranolol in humans. Deuteration of the naphthalene ring in this compound is expected to slow down the ring oxidation pathway.

Caption: Major metabolic pathways of propranolol.

5.2. Experimental Workflow for Forced Degradation Study

The diagram below outlines a typical workflow for conducting a forced degradation study.

Caption: Workflow for a forced degradation study.

5.3. Propranolol Signaling Pathway

This diagram illustrates the mechanism of action of propranolol as a beta-adrenergic receptor antagonist.

Caption: Propranolol's mechanism of action.

Storage and Handling Recommendations

Based on the available information for propranolol and general principles for deuterated compounds, the following storage and handling recommendations are provided for this compound:

-

Storage Temperature: Store in a well-closed container at controlled room temperature, protected from light.

-

Light Protection: Due to the photosensitivity of the propranolol molecule, it is crucial to protect this compound from light to prevent photodegradation. Use amber-colored vials or store in a dark place.

-

Hygroscopicity: While not explicitly stated for the deuterated form, propranolol hydrochloride is not significantly hygroscopic. However, it is good practice to store it in a dry environment.

Conclusion

This technical guide provides a comprehensive overview of the physical and chemical stability of this compound based on the available scientific literature for propranolol and the established principles of the kinetic isotope effect. The deuteration on the naphthalene ring is expected to enhance the metabolic stability of the compound. The degradation profile of this compound under forced conditions is likely to be similar to that of propranolol, with susceptibility to alkaline hydrolysis, oxidation, and photolysis. The provided experimental protocols and diagrams serve as a valuable resource for researchers and drug development professionals working with this and similar compounds. It is recommended that specific stability studies be conducted on this compound to establish its intrinsic stability profile and to ensure the quality, safety, and efficacy of any potential drug product.

References

- 1. Stereochemistry of the in vivo disposition and metabolism of propranolol in dog and man using deuterium-labeled pseudoracemates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Photodegradation products of propranolol: the structures and pharmacological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. scribd.com [scribd.com]

- 5. mdpi.com [mdpi.com]

- 6. agilent.com [agilent.com]

- 7. The kinetic isotope effect in the search for deuterated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Kinetic and mechanistic investigations of the degradation of propranolol in heat activated persulfate process - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ema.europa.eu [ema.europa.eu]

Solubility of (R)-Propranolol-d7 in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (R)-Propranolol-d7 in various solvents. Due to the limited availability of direct quantitative data for the deuterated R-enantiomer, this document also includes solubility data for closely related compounds, including the racemic deuterated form ((±)-Propranolol-d7) and the non-deuterated R-enantiomer ((R)-Propranolol hydrochloride), to provide a valuable reference for research and development activities.

Executive Summary

This compound is the deuterated form of the R-enantiomer of propranolol, a non-selective beta-adrenergic receptor antagonist. Understanding its solubility is critical for a range of applications, from analytical standard preparation to formulation development. While specific quantitative solubility data for this compound remains scarce in publicly available literature, qualitative descriptions indicate it is slightly soluble in ethanol and water.[1] This guide compiles available quantitative data for related propranolol analogues to inform researchers on its likely solubility characteristics.

Solubility Data

The following table summarizes the available quantitative solubility data for various forms of propranolol. It is important to note the specific form of the compound (deuterated, non-deuterated, racemic, single enantiomer, and salt form) when utilizing this data.

| Compound | Solvent | Solubility | Temperature |

| (±)-Propranolol-d7 | Dimethylformamide (DMF) | 50 mg/mL | Not Specified |

| Dimethyl sulfoxide (DMSO) | 30 mg/mL | Not Specified | |

| Ethanol | 30 mg/mL | Not Specified | |

| (R)-(+)-Propranolol hydrochloride | Water | 10 mg/mL | Not Specified |

| Alcohol | 10 mg/mL | Not Specified | |

| (±)-Propranolol hydrochloride | Ethanol | ~11 mg/mL | Not Specified |

| Dimethyl sulfoxide (DMSO) | ~16 mg/mL | Not Specified | |

| Dimethylformamide (DMF) | ~14 mg/mL | Not Specified | |

| Phosphate-buffered saline (PBS), pH 7.2 | ~5 mg/mL | Not Specified | |

| Propranolol (free base) | Water | 61.7 mg/L | 25 °C[2] |

Experimental Protocols

The determination of solubility is a fundamental experimental procedure in pharmaceutical sciences. The "shake-flask" method is a widely accepted and reliable technique for establishing the equilibrium solubility of a compound.

Shake-Flask Method for Equilibrium Solubility Determination

This protocol outlines the general steps for determining the equilibrium solubility of a compound like this compound.

1. Preparation of Saturated Solution:

-

An excess amount of the solid compound is added to a known volume of the desired solvent in a sealed container (e.g., a glass vial).

-

The container is then agitated at a constant temperature for an extended period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

2. Phase Separation:

-

Once equilibrium is achieved, the undissolved solid is separated from the saturated solution.

-

This is commonly done by centrifugation, followed by filtration through a chemically inert filter (e.g., a 0.22 µm PTFE syringe filter) to obtain a clear, particle-free saturated solution.

3. Quantification:

-

The concentration of the solute in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

A calibration curve of the compound in the same solvent is prepared using standards of known concentrations to ensure accurate quantification.

4. Data Reporting:

-

The solubility is typically reported in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.

Mechanism of Action: Signaling Pathway

Propranolol acts as a non-selective antagonist at β1- and β2-adrenergic receptors, which are G-protein coupled receptors (GPCRs).[3][4] The blockade of these receptors, which are typically activated by catecholamines like epinephrine and norepinephrine, inhibits the downstream signaling cascade.[3] This leads to a reduction in the intracellular concentration of the second messenger cyclic AMP (cAMP) and a decrease in the activity of Protein Kinase A (PKA). The therapeutic effects of propranolol, such as reduced heart rate and blood pressure, are a direct consequence of this inhibition.[5][6]

References

- 1. This compound Hydrochloride [chembk.com]

- 2. caymanchem.com [caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Inhibition of signaling downstream of beta‐2 adrenoceptor by propranolol in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cusabio.com [cusabio.com]

- 6. Biochemistry, G Protein Coupled Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Deep Dive into the Structural Nuances of (R)-Propranolol and its Deuterated Analog, (R)-Propranolol-d7

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structural differences between (R)-Propranolol and its isotopically labeled counterpart, (R)-Propranolol-d7. This document will delve into the core physicochemical properties, analytical characterization, and the implications of deuterium substitution on the molecule's behavior, offering valuable insights for researchers in drug development and metabolic studies.

Core Structural Differences

(R)-Propranolol is a well-known beta-adrenergic blocker. Its deuterated form, this compound, is a stable isotope-labeled analog where seven hydrogen atoms on the naphthalene ring have been replaced by deuterium atoms.[1][2] This isotopic substitution is the fundamental structural difference and has significant implications for the molecule's mass and its behavior in certain analytical and biological systems.

The primary utility of this compound lies in its application as an internal standard for quantitative analysis by mass spectrometry (MS).[1] The mass difference allows for clear differentiation between the analyte and the standard, leading to more accurate and precise quantification of (R)-Propranolol in complex biological matrices.

Quantitative Data Presentation

The substitution of hydrogen with deuterium results in a measurable increase in the molecular weight of the compound. The following table summarizes the key quantitative differences between the two molecules.

| Property | (R)-Propranolol | This compound |

| Molecular Formula | C₁₆H₂₁NO₂[3] | C₁₆H₁₄D₇NO₂[2] |

| Molecular Weight | 259.34 g/mol [3] | 266.4 g/mol [2] |

| Monoisotopic Mass | 259.15723 u | 266.20117 u |

| Melting Point (Free Base) | 96 °C (racemic)[3] | Not available |

| Melting Point (HCl Salt) | 196-198 °C | 191-192 °C[4] |

Experimental Protocols

Synthesis of (R)-Propranolol and this compound

The synthesis of propranolol typically involves the reaction of 1-naphthol with epichlorohydrin, followed by a reaction with isopropylamine.[5][6] For the synthesis of this compound, a deuterated starting material, specifically 1-naphthol-d7, would be utilized in a similar synthetic route.

General Synthetic Scheme:

Detailed Protocol for Racemic Propranolol Synthesis:

A common laboratory-scale synthesis involves the following steps:

-

Step 1: Reaction of 1-naphthol with epichlorohydrin. 1-naphthol is reacted with an excess of epichlorohydrin in the presence of a base (e.g., triethylamine) to form 1-(1-naphthoxy)-2,3-epoxypropane.[5] The reaction is typically carried out at an elevated temperature (e.g., 65°C) for several hours.[5]

-

Step 2: Reaction with isopropylamine. The resulting epoxide intermediate is then reacted with isopropylamine to open the epoxide ring and form propranolol.[5] This reaction is also typically carried out at an elevated temperature (e.g., 40-80°C).[5]

-

Step 3: Purification. The crude propranolol is then purified, often by recrystallization from a suitable solvent mixture like toluene and n-hexane, to yield the final product.[5]

For the synthesis of this compound, 1-naphthol-d7 would be used as the starting material. The subsequent reaction steps would be analogous to the synthesis of the unlabeled compound.

Analytical Characterization

3.2.1. Mass Spectrometry

Mass spectrometry is a key analytical technique for distinguishing between (R)-Propranolol and this compound. The most significant difference is the mass of the molecular ion.

-

(R)-Propranolol: The protonated molecule [M+H]⁺ is observed at m/z 260.2.[7] A characteristic fragment ion is observed at m/z 116.0, corresponding to the isopropylethylamine moiety.[7][8]

-

This compound: The protonated molecule [M+H]⁺ is expected at m/z 267.2, reflecting the addition of seven deuterium atoms. The fragmentation pattern is expected to be similar, with the key fragment ion remaining at m/z 116.0, as the deuterium labeling is on the naphthalene ring.

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides clear evidence of the structural differences.

-

(R)-Propranolol: The ¹H NMR spectrum of propranolol shows characteristic signals for the aromatic protons of the naphthalene ring, the protons of the propanolamine side chain, and the isopropyl group.[9][10]

-

This compound: In the ¹H NMR spectrum of this compound, the signals corresponding to the seven protons on the naphthalene ring would be absent. The signals for the propanolamine side chain and the isopropyl group would remain.

¹³C NMR spectroscopy can also be used for characterization. The chemical shifts of the carbon atoms in the naphthalene ring of this compound may show slight differences compared to the unlabeled compound due to the isotopic effect of deuterium.

Chiral Separation of Enantiomers

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is the most common method for separating the enantiomers of propranolol.

Experimental Workflow for Chiral HPLC Separation:

Typical HPLC Conditions:

-

Chiral Stationary Phase: Common choices include cellulose or amylose derivatives, such as Chiralcel OD-H, or protein-based columns like ovomucoid bonded phases.[7][11]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-heptane) and a polar modifier (e.g., ethanol or isopropanol) with a small amount of an amine (e.g., diethylamine or ammonia) is often used.[12] An example of an effective mobile phase is n-heptane/ethanol/diethylamine (80/20/0.1).[12]

-

Detection: UV detection at a wavelength of around 225 nm or mass spectrometric detection can be employed.[13]

Impact of Deuteration on Pharmacokinetics: The Kinetic Isotope Effect

The replacement of hydrogen with deuterium can significantly impact the metabolic fate of a drug. This is due to the Kinetic Isotope Effect (KIE) . The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. Consequently, reactions that involve the cleavage of a C-H bond as the rate-determining step will proceed more slowly when a deuterium atom is present at that position.

In the case of propranolol, metabolism often involves oxidation of the naphthalene ring. By deuterating the ring, the rate of this metabolic process can be reduced.

This slowing of metabolism can lead to:

-

Increased drug exposure (AUC): The drug remains in the body for a longer period.

-

Longer half-life: It takes longer for the body to eliminate half of the drug.

-

Reduced formation of certain metabolites: This can potentially lead to a different safety profile.

This principle is a key area of research in drug development, where deuteration is explored as a strategy to improve the pharmacokinetic properties of existing drugs.

References

- 1. Propranolol Hydrochloride | C16H22ClNO2 | CID 62882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Propranolol | C16H21NO2 | CID 4946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound Hydrochloride [chembk.com]

- 5. CN113511979A - Synthesis method and application of propranolol - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Buy Propranolol | 525-66-6 [smolecule.com]

- 8. researchgate.net [researchgate.net]

- 9. NMR Spectrum of Propranolol Hydrochloride | Thermo Fisher Scientific - CN [thermofisher.cn]

- 10. scispace.com [scispace.com]

- 11. Chiral separation and determination of propranolol enantiomers in rat or mouse blood and tissue by column switching high performance liquid chromatography with ovomucoid bonded stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]

- 13. tpcj.org [tpcj.org]

Pharmacological Profile of (R)-Propranolol-d7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacological profile of (R)-Propranolol-d7, an isotopically labeled form of the (R)-enantiomer of propranolol. While primarily utilized as an internal standard in pharmacokinetic and metabolic studies, understanding its intrinsic pharmacological characteristics is crucial for accurate data interpretation and potential research applications. This document details its mechanism of action, receptor binding affinity, functional activity, and metabolic profile, with a focus on the stereoselective properties of propranolol.

Introduction

Propranolol is a non-selective beta-adrenergic receptor antagonist widely used in the treatment of cardiovascular diseases.[1][2] It is administered as a racemic mixture of two enantiomers: (S)-(-)-propranolol and (R)-(+)-propranolol. The beta-blocking activity resides almost exclusively in the (S)-enantiomer, which is approximately 100 times more potent than the (R)-enantiomer.[3][4][5] this compound is the deuterium-labeled version of the less active (R)-enantiomer. The inclusion of seven deuterium atoms provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of propranolol and its metabolites.[6]

Mechanism of Action

The primary mechanism of action of propranolol is the competitive, non-selective antagonism of β1 and β2-adrenergic receptors.[1] This action blocks the effects of catecholamines like epinephrine and norepinephrine, leading to decreased heart rate, myocardial contractility, and blood pressure.[2] The (S)-enantiomer is responsible for this therapeutic effect.

The (R)-enantiomer exhibits significantly lower affinity for beta-adrenergic receptors and therefore possesses weak beta-blocking activity.[7] However, it is not pharmacologically inert. Research suggests that (R)-propranolol may have distinct biological activities, including the inhibition of the conversion of thyroxine (T4) to triiodothyronine (T3).[8]

Beta-Adrenergic Signaling Pathway

The canonical signaling pathway initiated by the activation of beta-adrenergic receptors involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[1] As a beta-blocker, propranolol antagonizes this pathway.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for propranolol enantiomers. It is important to note that specific data for this compound is scarce; however, its pharmacological properties are expected to be very similar to those of unlabeled (R)-propranolol.

Table 1: Receptor Binding Affinity of Propranolol Enantiomers

| Enantiomer | Receptor | Ki (nM) | Species | Reference |

| (S)-Propranolol | β1-Adrenergic | 1.8 | Rat | [9] |

| (S)-Propranolol | β2-Adrenergic | 0.8 | Rat | [9] |

| Racemic Propranolol | β1-Adrenergic | 9.02 (pKi) | Human | [10] |

| (R)-Propranolol | β-Adrenergic | ~179-fold lower affinity than (S)-enantiomer | Human |

Table 2: Pharmacokinetic Parameters of Propranolol Enantiomers

| Parameter | (R)-(+)-Propranolol | (S)-(-)-Propranolol | Species | Reference |

| Systemic Clearance (Cls) | 1.21 ± 0.15 L/min | 1.03 ± 0.12 L/min | Human | [11] |

| Apparent Volume of Distribution (Vd) | 4.82 ± 0.34 L/kg | 4.08 ± 0.33 L/kg | Human | [11] |

| Unbound Fraction in Plasma | 20.3 ± 0.8% | 17.6 ± 0.7% | Human | [11] |

| Elimination Half-life (t1/2) | ~3.5 hours | ~3.5 hours | Human | [11] |

| In vitro t1/2 (Human Liver Microsomes) | Slower metabolism than (S)-enantiomer | Faster metabolism than (R)-enantiomer | Human | [12] |

| In vitro t1/2 (Rat Liver Microsomes) | Faster metabolism than (S)-enantiomer | Slower metabolism than (R)-enantiomer | Rat | [12] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are representative of the techniques used to characterize beta-adrenergic receptor antagonists like propranolol.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to its receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for β1 and β2-adrenergic receptors.

Materials:

-

Cell membranes expressing the target receptor (e.g., from CHO-K1 cells transfected with human β1 or β2-adrenergic receptor cDNA).

-

Radioligand (e.g., [3H]-CGP 12177, a hydrophilic β-antagonist).

-

Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Incubation Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.1% BSA, pH 7.4).

-

Test compound (this compound) and a reference compound (e.g., unlabeled propranolol).

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells in lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in a suitable buffer.

-

Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

-

Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This assay measures the ability of a compound to antagonize the agonist-induced production of cyclic AMP (cAMP).

Objective: To determine the functional potency of this compound as a β-adrenergic receptor antagonist.

Materials:

-

A suitable cell line expressing the target receptor (e.g., CHO-K1 or HEK293 cells).

-

A β-adrenergic agonist (e.g., isoproterenol).

-

Test compound (this compound).

-

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

-

Cell culture medium and reagents.

Procedure:

-

Cell Culture: Plate the cells in a 96-well plate and allow them to adhere overnight.

-

Compound Addition: Pre-incubate the cells with varying concentrations of this compound for a specific time (e.g., 15-30 minutes).

-

Agonist Stimulation: Add a fixed concentration of the agonist (e.g., isoproterenol at its EC80 concentration) to all wells except the basal control.

-

Incubation: Incubate for a period to allow for cAMP production (e.g., 30 minutes at 37°C).

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.

-

Data Analysis: Plot the cAMP concentration against the log concentration of the antagonist to determine the IC50 value.

In Vitro Metabolic Stability Assay

This assay assesses the susceptibility of a compound to metabolism by liver enzymes.

Objective: To determine the in vitro metabolic stability of this compound.

Materials:

-

Liver microsomes (e.g., human or rat).

-

NADPH regenerating system (cofactor for CYP450 enzymes).

-

Phosphate buffer (pH 7.4).

-

Test compound (this compound).

-

Positive control compound with known metabolic instability (e.g., unlabeled propranolol).

-

Acetonitrile (to stop the reaction).

-

LC-MS/MS system for analysis.

Procedure:

-

Incubation Mixture: Prepare an incubation mixture containing liver microsomes and the test compound in phosphate buffer.

-

Initiate Reaction: Add the NADPH regenerating system to start the metabolic reaction. Incubate at 37°C.

-

Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the incubation mixture and add it to cold acetonitrile to stop the reaction.

-

Sample Preparation: Centrifuge the samples to precipitate the protein.

-

LC-MS/MS Analysis: Analyze the supernatant to quantify the remaining amount of the parent compound (this compound).

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. From the slope of the line, calculate the in vitro half-life (t1/2) and the intrinsic clearance (CLint).

Metabolism

The metabolism of propranolol is extensive and stereoselective.[13][14] The main metabolic pathways are ring hydroxylation (primarily at the 4-position), N-dealkylation, and glucuronidation. The (R)-enantiomer is preferentially metabolized through ring oxidation, particularly at lower concentrations.[14] This stereoselective metabolism leads to a higher plasma concentration of the more active (S)-enantiomer after oral administration of the racemate.[5] The primary enzymes involved in propranolol metabolism are CYP2D6 and CYP1A2.[1]

Deuterium labeling at the d7 position is on the isopropyl group. While this is not a primary site of metabolism, a kinetic isotope effect could potentially slow down N-dealkylation to a minor extent, but this is generally not expected to significantly alter the overall metabolic profile.

References

- 1. Propranolol - Wikipedia [en.wikipedia.org]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Propranolol | C16H21NO2 | CID 4946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]